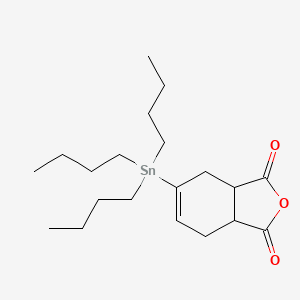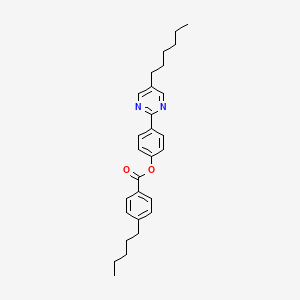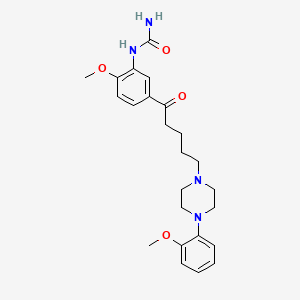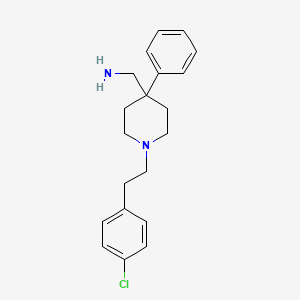
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione is a complex organophosphorus compound It is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to a phosphorus-oxygen ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione typically involves the reaction of diphenylphosphinic chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2,2-dipyridyl: This compound is similar in structure but contains pyridyl groups instead of phenyl groups.
4-(4-Dimethylamino-phenyl)-2,6-diphenyl-pyranylium, perchlorate: This compound has a pyranylium core with dimethylamino and phenyl substituents.
Uniqueness
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione is unique due to its phosphorus-oxygen ring system and the presence of both phenyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
93454-13-8 |
|---|---|
Fórmula molecular |
C17H20O3P2 |
Peso molecular |
334.29 g/mol |
Nombre IUPAC |
4,4-dimethyl-2,6-diphenyl-1,2λ5,6λ5-oxadiphosphinane 2,6-dioxide |
InChI |
InChI=1S/C17H20O3P2/c1-17(2)13-21(18,15-9-5-3-6-10-15)20-22(19,14-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
GRHMWCCQUZNHEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CP(=O)(OP(=O)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


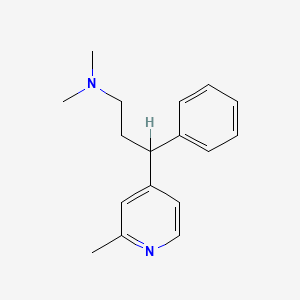
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)


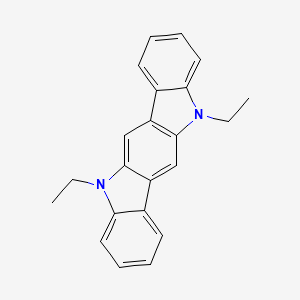

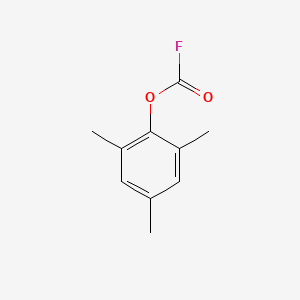
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
